Cas no 7314-08-1 (Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-)
![Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]- structure](https://www.kuujia.com/scimg/cas/7314-08-1x500.png)
7314-08-1 structure
Product name:Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-
Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]-
- 4-Stilbenamine,4'-methyl-, (E)- (8CI); Benzenamine, 4-[2-(4-methylphenyl)ethenyl]-, (E)-; 4-[(1E)-2-(4-Methylphenyl)ethenyl]benzenamine
- 7314-08-1
- CCRIS 6785
- 97136-66-8
- SCHEMBL6765538
- 3-12-00-03320 (Beilstein Handbook Reference)
- Benzenamine, 4-(2-(4-methylphenyl)ethenyl)-
- 4-Amino-4'-methylstilbene
- CCRIS 8790
- 4-(2-(4-Methylphenyl)ethenyl)benzenamine
- BRN 2832339
- trans-4'-Methyl-4-aminostilbene
- Stilbene, 4'-methyl-4-amino-, trans-
-
- Inchi: InChI=1S/C15H15N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,16H2,1H3/b7-6+
- InChI Key: IYLUPPNUGBEWFI-VOTSOKGWSA-N
- SMILES: CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Computed Properties
- Exact Mass: 209.12055
- Monoisotopic Mass: 209.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
Benzenamine,4-[(1E)-2-(4-methylphenyl)ethenyl]- Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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